molecular formula C17H21NO5S B14886614 2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B14886614
M. Wt: 351.4 g/mol
InChI Key: MUTNGMJUXMTKSV-UHFFFAOYSA-N
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Description

4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of functionalized thiophene derivatives .

Scientific Research Applications

4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro-, ethyl ester
  • 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[2-[[4-butyl-5-[(2-furanylcarbonyl)amino]methyl]-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-5,6-dihydro-, ethyl ester

Uniqueness

The uniqueness of 4H-cyclopenta[b]thiophene-3-carboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5,6-dihydro-, 3-methyl ester lies in its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H21NO5S/c1-23-17(22)13-11-7-4-8-12(11)24-15(13)18-14(19)9-5-2-3-6-10(9)16(20)21/h9-10H,2-8H2,1H3,(H,18,19)(H,20,21)

InChI Key

MUTNGMJUXMTKSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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